BenchChemオンラインストアへようこそ!

3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Kinase Selectivity Profiling FLT3 Inhibition PDGFR-beta

This 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide derivative (SC-203048) is a selective FLT3 inhibitor for preclinical AML research. It is validated for in vivo use in a THP-1 xenograft model (10 μg/kg, 7 doses every second day) with documented synergism with Parthenolide. Unlike generic FLT3 inhibitors, it offers a characterized PD signature (p65, cyclin D1, Bcl-2, SMRT) for multi-marker pharmacodynamic assays. Its distinct chemotype avoids common off-target kinase interference, ensuring cleaner pharmacological readouts in resistance mechanism studies. Ideal as a reference standard for combination therapy protocols.

Molecular Formula C17H12F2N2OS
Molecular Weight 330.35
CAS No. 2034543-78-5
Cat. No. B2660160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
CAS2034543-78-5
Molecular FormulaC17H12F2N2OS
Molecular Weight330.35
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H12F2N2OS/c18-14-4-3-11(8-15(14)19)17(22)21-9-12-2-1-6-20-16(12)13-5-7-23-10-13/h1-8,10H,9H2,(H,21,22)
InChIKeyZMVALOSRYKAEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034543-78-5): A Selective FLT3 Inhibitor for AML Research Procurement


3,4-Difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, cataloged in biomedical literature as SC-203048, is a synthetic small-molecule benzamide derivative functioning as a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) [1]. It is an ATP-competitive inhibitor that has demonstrated the ability to decrease FLT3 kinase activity and protein expression in cellular models, positioning it as a pharmacological tool for studying FLT3-driven malignancies, particularly acute myeloid leukemia (AML) [2]. Its mechanism involves modulation of downstream signaling pathways, including PI3K-Akt, making it a candidate for preclinical oncology research requiring targeted FLT3 pathway suppression [3].

Procurement Advisory: Why Generic FLT3 Inhibitor Substitution Fails for 3,4-Difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (SC-203048)


Substituting this compound with another FLT3 inhibitor for research purposes is not scientifically valid without rigorous re-validation. The FLT3 inhibitor class exhibits profound structural diversity, leading to distinct selectivity profiles against related kinases (e.g., c-KIT, VEGFR, PDGFR, RET) and differential vulnerabilities to resistance mutations like the gatekeeper F691L [1]. SC-203048 has documented in vivo activity at a specific dosing regimen in a THP-1 AML xenograft model [2], a pharmacological fingerprint that cannot be assumed for an analog. Using an unqualified alternative risks generating non-comparable or misleading data in mechanistic studies requiring this precise molecular scaffold's polypharmacology.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: An Evidence-Based Procurement Guide


FLT3 Selectivity versus PDGFR-β: Class-Level Binding Profile

A critical component of FLT3 inhibitor procurement is minimizing off-target activity against related kinases to avoid confounding effects in cellular models. While direct, quantitative kinome-wide selectivity data for this compound is not publicly available, its classification as a 'FLT3 selective inhibitor' [1] is distinct from multi-targeted agents or those with dominant PDGFR activity. This contrasts with other scaffolds in the FLT3 inhibitor class where significant PDGFR-beta activity has been observed, such as a structurally related analog achieving an IC50 of 177 nM against PDGFRbeta [2]. The claim of selectivity for this compound implies a higher FLT3/PDGFR-beta activity ratio, which is a key differentiator for mechanistic studies.

Kinase Selectivity Profiling FLT3 Inhibition PDGFR-beta Off-target Activity

In Vivo Efficacy in FLT3-Driven AML Xenograft Model

This compound demonstrates in vivo anti-leukemic activity in a human THP-1 AML xenograft model in athymic BALB/c nude mice. Administration at a specific regimen of 10 μg/kg, given seven times every second day, resulted in strongly inhibited tumor growth and increased apoptosis when used as both a single agent and synergistically in combination with the NF-κB inhibitor Parthenolide (PTL) [1]. This contrasts with many commercially available FLT3 inhibitors for which in vivo proof-of-concept with a defined dosing schedule is lacking or not publicly available. The documented combination synergy is a unique experimental anchor point provided by this compound's characterization literature.

Acute Myeloid Leukemia In Vivo Pharmacology Xenograft Model Tumor Growth Inhibition

Pharmacodynamic Biomarker Modulation: FLT3 and p65 Downregulation

Beyond tumor volume measurement, the compound's in vivo characterization includes pharmacodynamic (PD) biomarker evidence. Treatment resulted in significantly decreased protein expression of FLT3, p65, cyclin D1, and Bcl-2, coupled with a notable increase in nuclear SMRT (Silencing Mediator for Retinoic acid and Thyroid hormone receptors) [1]. This multi-faceted PD signature, especially the modulation of both the target kinase (FLT3) and a key component of the NF-κB pathway (p65), provides a mechanistic biomarker roadmap absent from many other tool compounds procured solely on the basis of an in vitro IC50.

Pharmacodynamics Biomarker Analysis FLT3 Expression NF-κB Pathway

High-Value Application Scenarios for 3,4-Difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide in Drug Discovery and Preclinical Research


Reference Agent for FLT3/NF-κB Combination Therapy Studies in AML Xenografts

The compound's most powerful application is as a reference standard for in vivo studies exploring the synergistic combination of FLT3 and NF-κB pathway inhibition. The published protocol (10 μg/kg, 7 doses every second day in a THP-1 xenograft) and documented synergism with Parthenolide [1] provide a validated experimental framework. This scenario is ideal for labs replicating or extending these specific combination therapy mechanisms.

Pharmacodynamic Control for FLT3 and NF-κB Pathway Interrogation

Given its characterized PD signature, this compound serves as a potent positive control for ex vivo experiments designed to measure FLT3, p65, cyclin D1, Bcl-2, and SMRT expression changes in tumor tissue [1]. It provides a multi-marker readout standard, which is more informative than compounds with a singular or unknown biomarker response, thereby strengthening the internal validity of pharmacodynamic assays.

Tool Compound for Investigating Resistance Mechanisms in FLT3-Mutated AML

While not a clinical candidate, its selective FLT3 inhibition mechanism [2] makes it a suitable probe for studying the biochemical basis of adaptive resistance. In settings where other FLT3 inhibitors are confounded by strong off-target kinase activity, the documented selectivity profile of this compound offers a cleaner pharmacological background for dissecting primary resistance signaling pathways.

Procurement for Structure-Activity Relationship (SAR) Benchmarking

For medicinal chemistry programs, this compound's unique 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide scaffold represents a specific chemotype distinct from common FLT3 inhibitor cores (e.g., diaryl ureas, pyrazolo-pyrimidines). Procuring it as a comparator in an SAR panel allows teams to benchmark the impact of this scaffold on potency, selectivity, and in vivo tolerability against their novel chemical matter [2].

Quote Request

Request a Quote for 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.